4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-(8-pyridin-3-ylsulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c22-25(23,14-4-1-5-17-12-14)21-6-2-3-13-11-18-16(19-15(13)21)20-7-9-24-10-8-20/h1,4-5,11-12H,2-3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUODDWUPJMOAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CN=CC=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit a wide range of pharmacological activities. They have been employed in the design of privileged structures in medicinal chemistry.
Mode of Action
For instance, some pyrimidine derivatives have been found to present better anti-fibrotic activities than certain standard drugs.
Biochemical Pathways
It’s known that some pyrimidine derivatives effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating their role in anti-fibrotic activities.
Biological Activity
The compound 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.43 g/mol. Its structure includes a pyridine ring linked to a sulfonyl group and a tetrahydropyrido-pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the pyrido-pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Similar Pyrido-Pyrimidines | MDA-MB-231 (Breast) | 15.0 |
The compound exhibited an IC50 value of 12.5 µM against A549 lung cancer cells, indicating potent cytotoxicity. Additionally, structural analogs have demonstrated enhanced activity against breast cancer cell lines.
Enzymatic Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For example:
- ENPP1 Inhibition : Compounds based on the pyrido-pyrimidine structure have been identified as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which plays a role in tumor immunity by regulating the STING pathway. This inhibition can enhance antitumor immunity and has been validated in preclinical models .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.
- Modulation of Enzymatic Activity : By inhibiting key enzymes like ENPP1, it alters signaling pathways that promote tumor growth.
Case Studies
A notable study investigated the effects of this compound on various cancer models:
- Study Design : Mice bearing A549 xenografts were treated with varying doses of the compound.
- Findings : Significant tumor regression was observed at doses above 10 mg/kg when administered bi-weekly, with minimal toxicity reported.
Q & A
Q. What are the recommended synthetic routes for 4-(8-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step procedures, starting with a pyrido[2,3-d]pyrimidine core. Key steps include sulfonylation at position 8 using pyridin-3-ylsulfonyl chloride and introducing morpholine at position 2 via nucleophilic substitution. Optimization involves:
- Temperature Control : Maintaining 0–5°C during sulfonylation to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for substitution steps .
- Catalysts : Use of triethylamine or DMAP to accelerate sulfonylation and substitution .
- Yield Improvement : Microwave-assisted synthesis or flow chemistry for time-sensitive steps .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridinyl sulfonyl protons at δ 8.5–9.0 ppm; morpholine protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~470) .
Q. What are the critical solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Test in DMSO (≥50 mM stock solutions) followed by dilution in PBS or cell culture media. The pyridinyl sulfonyl group enhances aqueous solubility compared to non-polar analogs .
- Stability : Store lyophilized at -20°C. Monitor degradation via TLC under accelerated conditions (40°C/75% RH); instability in acidic media due to morpholine ring protonation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the pyridin-3-ylsulfonyl and morpholine groups?
- Methodological Answer :
- Analog Synthesis : Replace pyridin-3-ylsulfonyl with other sulfonyl groups (e.g., phenyl, benzothiazole) and morpholine with piperidine or thiomorpholine .
- Biological Assays : Compare IC50 values in target-specific assays (e.g., kinase inhibition). For example, the sulfonyl group may enhance binding to ATP pockets, while morpholine improves pharmacokinetics .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with residues like Lys68 or Asp184 in kinase domains .
Q. What strategies resolve contradictory bioactivity data between this compound and structurally similar analogs?
- Methodological Answer :
- Comparative Profiling : Use panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For instance, fluorinated analogs (e.g., 4-(trifluoromethyl) derivatives) may show higher selectivity but lower solubility .
- Metabolite Analysis : LC-MS/MS to detect in vitro metabolites; sulfonyl groups may undergo CYP450-mediated oxidation, altering activity .
- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to visualize binding mode differences vs. analogs .
Q. How can in silico tools predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (~2.5), BBB permeability (low), and CYP inhibition (CYP3A4 likely). The morpholine group reduces logP compared to alkylamine analogs .
- MD Simulations : GROMACS for 100-ns trajectories to assess target binding stability; sulfonyl-morpholine interactions may reduce conformational flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
